molecular formula C14H16BNO5S B1450863 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid CAS No. 913836-05-2

3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid

Cat. No.: B1450863
CAS No.: 913836-05-2
M. Wt: 321.2 g/mol
InChI Key: BZQHVSULVGIBQT-UHFFFAOYSA-N
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Description

3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a chemical compound characterized by its unique structure, which includes a boronic acid group, a sulfamoyl group, and a methoxybenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid typically involves multiple steps, starting with the preparation of the phenylboronic acid core. This can be achieved through the reaction of phenylboronic acid with appropriate reagents to introduce the sulfamoyl and methoxybenzyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions under controlled conditions to ensure purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid can undergo various chemical reactions, including:

  • Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

  • Reduction: The compound can be reduced to form corresponding boronic acids or boronic esters.

  • Substitution: The methoxybenzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and metal catalysts.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Nucleophiles such as amines and alcohols can be used, with reaction conditions typically involving mild heating and the presence of a base.

Major Products Formed:

  • Boronic Esters: Resulting from the oxidation of boronic acids.

  • Reduced Boronic Acids: Formed through reduction reactions.

  • Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H16BNO5S
  • Molecular Weight : 321.16 g/mol
  • Functional Groups : The compound contains a boronic acid moiety, which is known for its ability to form reversible covalent bonds with diols, making it useful in drug design and delivery systems.

Scientific Research Applications

The applications of 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid can be categorized into several key areas:

Medicinal Chemistry

  • Drug Development : This compound is being explored for its potential as a drug candidate due to its ability to target specific biological pathways. Its boronic acid group can facilitate the development of inhibitors for proteases and kinases, which are crucial in various diseases, including cancer and diabetes .
  • Targeted Therapy : The compound has shown promise in enhancing the efficacy of targeted therapies by improving the delivery of active pharmaceutical ingredients to specific tissues or cells .

Biochemical Research

  • Enzyme Inhibition Studies : Research indicates that derivatives of phenylboronic acids can inhibit certain enzymes involved in metabolic pathways. The sulfamoyl group enhances the binding affinity to target enzymes, making this compound a candidate for studying enzyme kinetics and inhibition .
  • Protein Interaction Studies : The ability of the boronic acid moiety to form reversible covalent bonds with diols allows for the study of protein interactions, particularly in glycoproteins where sugar moieties are present .

Cancer Research

  • Antitumor Activity : Preliminary studies suggest that compounds similar to this compound exhibit antitumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth . This makes it a subject of interest in developing new cancer therapies.

Case Studies and Research Findings

StudyFocusFindings
Study AEnzyme InhibitionDemonstrated that phenylboronic acids can effectively inhibit protease activity, leading to reduced tumor cell proliferation.
Study BDrug DeliveryInvestigated the use of boronic acids in targeted drug delivery systems, showing enhanced therapeutic effects in animal models.
Study CAnticancer PropertiesFound that similar compounds exhibit significant cytotoxicity against various cancer cell lines, suggesting potential for therapeutic applications.

Mechanism of Action

The mechanism by which 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols, which is crucial in biological systems. The methoxybenzyl group enhances the compound's solubility and stability, making it effective in various applications.

Comparison with Similar Compounds

  • Phenylboronic Acid: Similar structure but lacks the sulfamoyl and methoxybenzyl groups.

  • Sulfamoylbenzoic Acid: Contains a sulfamoyl group but lacks the boronic acid and methoxybenzyl moieties.

  • 4-Methoxybenzyl Alcohol: Contains the methoxybenzyl group but lacks the boronic acid and sulfamoyl groups.

Uniqueness: 3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is unique due to the combination of its boronic acid, sulfamoyl, and methoxybenzyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific fields and its potential for future applications

Biological Activity

3-[N-(4-Methoxybenzyl)sulfamoyl]phenylboronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a phenylboronic acid moiety, which is known for its ability to form reversible covalent bonds with diols. The presence of the sulfamoyl and methoxybenzyl groups enhances its solubility and stability, contributing to its biological activity.

The mechanism by which this compound exerts its effects is primarily through enzyme inhibition. The boronic acid group interacts with specific enzymes, potentially affecting various biochemical pathways. This interaction is crucial for its application in drug design and development.

Enzyme Inhibition

Research indicates that this compound acts as an enzyme inhibitor, particularly targeting proteases and other hydrolases. The compound's ability to form reversible covalent bonds allows it to compete with natural substrates, effectively reducing enzyme activity.

Cytokine Modulation

In studies involving immune response, this compound has been shown to modulate the release of cytokines in cell lines such as THP-1. The enhancement of immunostimulatory cytokines indicates potential applications in immunotherapy and vaccine adjuvant development .

Structure-Activity Relationship (SAR)

SAR studies have demonstrated that modifications to the sulfamoyl and methoxybenzyl groups can significantly impact the biological activity of the compound. For instance, variations in the substituents can enhance or diminish enzyme inhibitory effects.

ModificationEffect on Activity
Sulfamoyl Group VariationIncreased potency in enzyme inhibition
Methoxybenzyl SubstitutionEnhanced solubility and cellular uptake

Case Studies

  • Immunological Applications : In a study examining the role of boronic acids in enhancing immune responses, this compound was used as a co-adjuvant with TLR-4 agonists, showing significant improvements in antigen-specific antibody titers compared to controls .
  • Enzyme Inhibition Assays : Various in vitro assays have confirmed that this compound effectively inhibits specific enzymes involved in metabolic pathways. For example, it demonstrated significant inhibition of serine proteases, which are crucial for various physiological processes.

Properties

IUPAC Name

[3-[(4-methoxyphenyl)methylsulfamoyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO5S/c1-21-13-7-5-11(6-8-13)10-16-22(19,20)14-4-2-3-12(9-14)15(17)18/h2-9,16-18H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQHVSULVGIBQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657050
Record name (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

321.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

913836-05-2
Record name (3-{[(4-Methoxyphenyl)methyl]sulfamoyl}phenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(4-Methoxybenzyl)sulphamoyl]benzeneboronic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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